N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with benzylamine.
Chemical Reactions Analysis
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include chloranil for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoxaline and triazole derivatives.
Scientific Research Applications
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Antiviral and Antimicrobial: This compound has shown promising antiviral and antimicrobial activities, making it a potential candidate for the development of new therapeutic agents.
A2B Receptor Antagonist: Research has indicated that this compound can act as an A2B receptor antagonist, which may have implications in cancer therapy.
Mechanism of Action
The mechanism of action of N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as DNA and adenosine receptors. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects . Additionally, as an A2B receptor antagonist, it can inhibit the signaling pathways associated with tumor growth and metastasis .
Comparison with Similar Compounds
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido-quinoxaline: This isostere of triazoloquinoxaline also shows antiviral and antimicrobial properties.
Fluoroquinolones: These antibiotics contain a quinoxaline moiety and exhibit broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an A2B receptor antagonist, which is not commonly observed in other similar compounds .
Properties
CAS No. |
903130-79-0 |
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Molecular Formula |
C16H12ClN5 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H12ClN5/c17-12-6-7-13-14(8-12)22-10-19-21-16(22)15(20-13)18-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20) |
InChI Key |
PFPDQORHIDSHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |
Origin of Product |
United States |
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